Evidence 1 – Nominal Mass Shift of +9 Da vs. Non‑Deuterated M15 Ensures Baseline MS Resolution
Boceprevir Metabolite M15‑d9 (MW 375.55) provides a nominal +9 Da mass shift relative to the unlabeled target analyte Boceprevir Metabolite M15 (MW 366.5) [1][2]. This +9 Da shift exceeds the commonly recommended minimum of +3 Da for stable isotope‑labeled internal standards [3]. In contrast, the alternative deuterated internal standard Boceprevir‑D6 offers only a +6 Da shift relative to the parent drug, which may place the IS signal within the natural‑abundance M+6 isotopic envelope of the analyte in high‑concentration samples, causing positive bias [4]. The +9 Da separation of M15‑d9 places its quantifier ion at m/z 375 → product ion well outside the natural‑isotope cluster of M15, ensuring unambiguous integration [3].
| Evidence Dimension | Nominal mass shift of deuterated internal standard relative to target analyte |
|---|---|
| Target Compound Data | Boceprevir Metabolite M15‑d9: MW 375.55; mass shift vs. M15 (MW 366.5) = +9.05 Da |
| Comparator Or Baseline | Boceprevir‑D6: mass shift vs. Boceprevir parent = +6 Da; Boceprevir Metabolite M15 (unlabeled): MW 366.5, no mass shift |
| Quantified Difference | M15‑d9 provides +9 Da shift; D6 provides +6 Da; a +3 Da advantage (50% greater mass separation) over the D6‑labeled alternative |
| Conditions | LC‑MS/MS analysis; mass shift measured as difference between monoisotopic masses of deuterated IS and unlabeled analyte |
Why This Matters
A +9 Da mass shift reduces the risk of spectral cross‑talk between the internal standard and the natural‑isotope envelope of the target analyte, directly improving quantitative accuracy at low analyte concentrations.
- [1] Pharmaffiliates. Boceprevir Metabolite M15‑d9 – Technical Datasheet. Molecular Weight: 375.55. View Source
- [2] Pharmaffiliates. Boceprevir Metabolite M15 – Technical Datasheet. CAS 1351791‑45‑1. Molecular Weight: 366.5. View Source
- [3] ResolveMass Laboratories. Deuterated Internal Standards for LC‑MS: Selection & Custom Synthesis. Technical Guidance Note, 2025. Recommendation: minimum +3 Da mass shift; +9 Da is strongly preferred for analytes with MW < 500 Da. View Source
- [4] Chandramowli B, Rajkamal BB. A Validated LC‑MS/MS Method for the Estimation of Boceprevir and Boceprevir D6 (IS) in Human Plasma. International Journal of Pharmacy and Pharmaceutical Sciences. 2016;8(7):133‑137. (Documents Boceprevir‑D6 as IS with +6 Da shift; LOQ 2 ng/mL.) View Source
